molecular formula C22H33N3O4 B11803805 tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11803805
M. Wt: 403.5 g/mol
InChI Key: YCLLZKMQSYXEEA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction can lead to the formation of reduced amine products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or activation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • ®-2-Aminomethyl-4-boc-morpholine
  • tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

What sets tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its combination of a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl group. This unique structure provides distinct reactivity and binding properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C22H33N3O4

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl 2-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H33N3O4/c1-21(2,3)28-19(26)24-14-8-10-17(24)16-9-7-13-23-18(16)25(15-11-12-15)20(27)29-22(4,5)6/h7,9,13,15,17H,8,10-12,14H2,1-6H3

InChI Key

YCLLZKMQSYXEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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